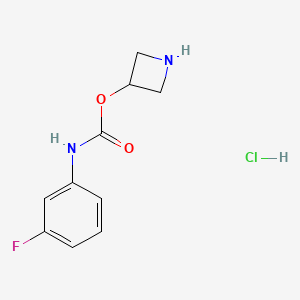

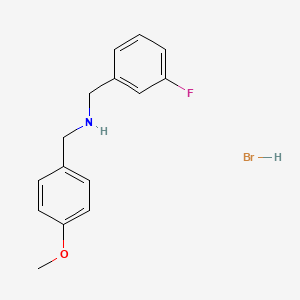

azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride is a carbamate derivative . It has been synthesized and characterized as a potential kinase inhibitor. It is also used in cancer research, as it selectively inhibits certain kinase enzymes that are deregulated in cancer cells.

Molecular Structure Analysis

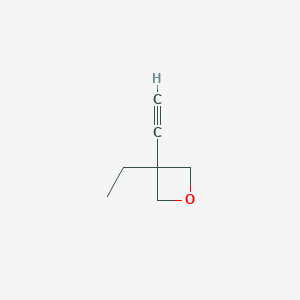

The molecular structure of azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride can be represented by the InChI code:1S/C10H11FN2O2.ClH/c11-7-2-1-3-8(4-7)13-10(14)15-9-5-12-6-9;/h1-4,9,12H,5-6H2,(H,13,14);1H . Physical And Chemical Properties Analysis

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride is a powder with a molecular weight of 246.67 . It has a CAS Number of 1803608-47-0 . The compound is stored at a temperature of 4 degrees Celsius .科学的研究の応用

Antibacterial and Antifungal Activities

Studies have demonstrated the antibacterial and antifungal potential of compounds related to azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride. For instance, compounds with the azetidin-1-yl group have shown extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria, significantly more potent than existing antibacterial agents against clinical isolates like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003). Additionally, azetidin-2-one derivatives have been synthesized and evaluated for their antimicrobial activity, with some compounds exhibiting good to excellent antibacterial activity compared to reference drugs (Mistry et al., 2016).

Synthesis and Drug-like Profile

Research has focused on the synthesis and structure-activity relationship (SAR) studies of azetidin-3-yl N-(3-fluorophenyl)carbamate derivatives. For example, 4-cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate was identified as a potent, selective, and systemically active inhibitor of intracellular NAAA activity, showing profound anti-inflammatory effects in animal models. SAR studies have been expanded to elucidate the principal structural and stereochemical features needed for effective NAAA inhibition (Nuzzi et al., 2016).

Antimycobacterial and Antitubercular Activities

Compounds derived from azetidin-2-ones have also been synthesized and tested for their antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. These studies suggest potential for designing antibacterial and antituberculosis active compounds prior to their synthesis based on molecular studies (Chandrashekaraiah et al., 2014).

Novel Bioactive Compounds

Innovative bioactive compounds of 2-azetidinone derived from pyrazin dicarboxylic acid have been synthesized, showing excellent antibacterial and antifungal activities. This highlights the versatility and potential of azetidinone derivatives in developing new antimicrobial agents (Ayyash & Habeeb, 2019).

作用機序

Azetidin-3-yl N-(3-fluorophenyl)carbamate hydrochloride has been characterized as a potential kinase inhibitor. It selectively inhibits certain kinase enzymes that are deregulated in cancer cells. The specific mechanism of action is not provided in the retrieved data.

特性

IUPAC Name |

azetidin-3-yl N-(3-fluorophenyl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O2.ClH/c11-7-2-1-3-8(4-7)13-10(14)15-9-5-12-6-9;/h1-4,9,12H,5-6H2,(H,13,14);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDJDFXBPLQRJLZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)NC2=CC(=CC=C2)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[3-(2-chloro-6-methylphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379369.png)

![1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride](/img/structure/B1379370.png)

![[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid](/img/structure/B1379382.png)

![1-methyl-octahydro-1H-cyclopenta[b]pyridin-4-one](/img/structure/B1379383.png)

![1-[4-(Aminomethyl)phenyl]imidazolidin-2-one hydrochloride](/img/structure/B1379385.png)

![8-Boc-2-fluoro-8-aza-bicyclo[3.2.1]octan-3-OL](/img/structure/B1379390.png)